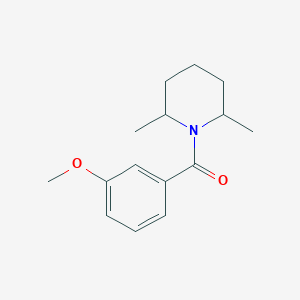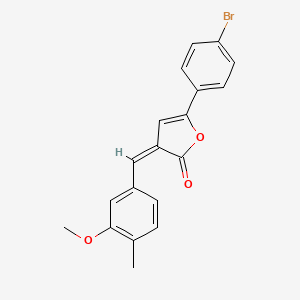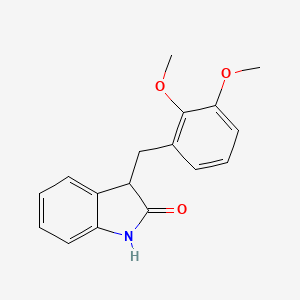
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV has been associated with serious adverse effects, including addiction, psychosis, and death. However, despite its negative reputation, MDPV has also shown potential in scientific research for its unique properties and mechanism of action.
作用機序
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine works by blocking the reuptake of dopamine and other neurotransmitters in the brain. This results in an increase in the levels of these neurotransmitters, leading to a range of effects on behavior and cognition. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to have a higher affinity for DAT than other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to have a range of effects on the body and brain. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, cognition, and behavior. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has also been associated with addiction and withdrawal symptoms, as well as serious adverse effects such as psychosis and death.
実験室実験の利点と制限
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has several advantages for use in scientific research, including its high potency and selectivity for DAT and SERT. However, 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine also has several limitations, including its potential for abuse and adverse effects. Researchers must take precautions to ensure the safety of both themselves and their subjects when using 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine in experiments.
将来の方向性
There are several possible future directions for research on 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine. One area of interest is the development of new drugs that target DAT and SERT with greater selectivity and fewer adverse effects. Another area of interest is the study of the long-term effects of 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine use on the brain and body, as well as the development of effective treatments for addiction and withdrawal. Finally, researchers may continue to explore the potential uses of 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine in scientific research, including its role in the study of neurotransmitter systems and the development of new drugs for the treatment of psychiatric disorders.
合成法
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine can be synthesized through a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of piperidine with 3-methoxybenzoyl chloride in the presence of formic acid and heat. The Friedel-Crafts reaction involves the reaction of piperidine with 3-methoxybenzoyl chloride in the presence of aluminum chloride and heat.
科学的研究の応用
1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been used in scientific research for its potential as a tool to study the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain, and 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has been shown to inhibit DAT activity. This inhibition can lead to increased dopamine levels and subsequent changes in behavior and cognition. 1-(3-methoxybenzoyl)-2,6-dimethylpiperidine has also been used to study the role of the serotonin transporter (SERT) in the brain, as it has been shown to inhibit SERT activity as well.
特性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-4-7-12(2)16(11)15(17)13-8-5-9-14(10-13)18-3/h5,8-12H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYABAWMPQQPHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]isonicotinamide](/img/structure/B5029723.png)
![propyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5029732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)

![3-methyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5029760.png)
![3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5029768.png)
![5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B5029770.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5029771.png)

![N-ethyl-3,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5029784.png)
![N-(3-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5029794.png)
